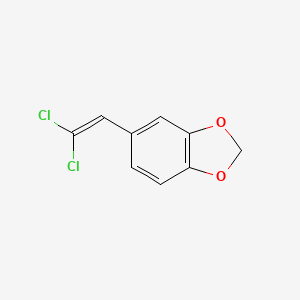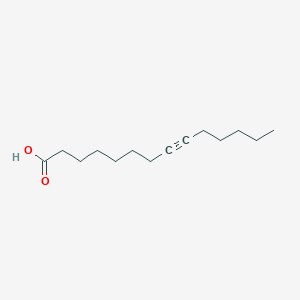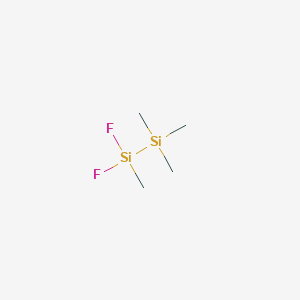
1,1-Difluoro-1,2,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1,2,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12F2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoro-1,2,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with hydrogen fluoride. This reaction typically requires a catalyst, such as aluminum fluoride, and is conducted at elevated temperatures around 400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other groups.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Silylation Reactions: It is used in silylation reactions, where it adds silyl groups to other molecules.
Common Reagents and Conditions
Palladium Phosphine Complexes: These are commonly used as catalysts in silylation reactions involving this compound.
Hydrogen Fluoride: Used in the preparation of the compound from its chlorinated precursor.
Major Products Formed
Fluorodimethylsilyl Compounds: These are often the major products in reactions involving this compound.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetramethyldisilane: Similar in structure but lacks the fluorine atoms.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: A chlorinated analog used as a precursor in the synthesis of 1,1-difluoro-1,2,2,2-tetramethyldisilane.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Another analog with methoxy groups instead of fluorine.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications requiring precise control over chemical transformations.
Propiedades
Número CAS |
56998-68-6 |
|---|---|
Fórmula molecular |
C4H12F2Si2 |
Peso molecular |
154.30 g/mol |
Nombre IUPAC |
difluoro-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |
Clave InChI |
ZWSZXKMAEPDMCB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


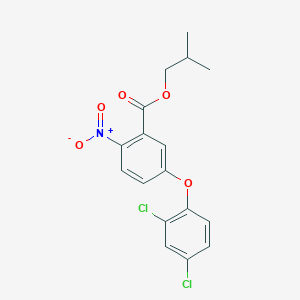
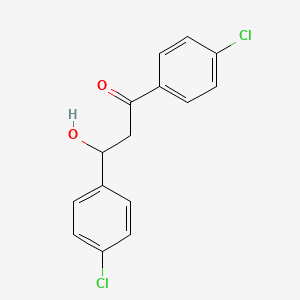




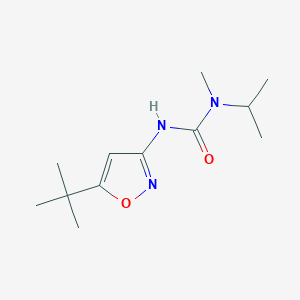

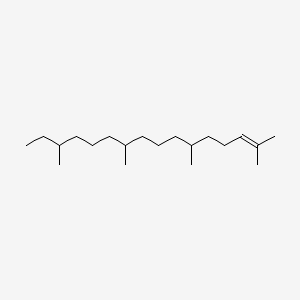
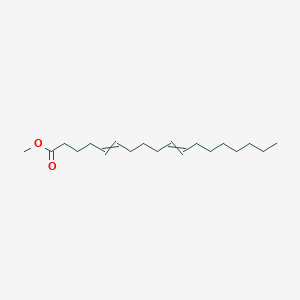
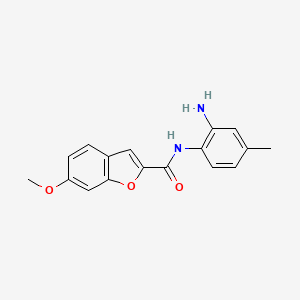
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
